N-Acetyl famciclovir

Metabolism Prodrug Activation Drug Metabolism

N-Acetyl famciclovir is a critical USP-specified impurity required for famciclovir API and finished product quality control. Unlike the active prodrug, its metabolic stability ensures accurate, non-interconverting calibration in HPLC-UV and LC-MS methods. Essential for batch release, stability testing, and regulatory submissions. Also serves as a chiral probe in stereospecific deacetylation research. Procure as an authenticated reference material to meet FDA/EMA monograph limits.

Molecular Formula C16H21N5O5
Molecular Weight 363.37 g/mol
Cat. No. B15354771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl famciclovir
Molecular FormulaC16H21N5O5
Molecular Weight363.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C
InChIInChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22)
InChIKeyYVPKBRSEPCIJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Famciclovir: Identity and Functional Classification for Analytical and Metabolic Research


N-Acetyl famciclovir is an N-acetylated derivative of the antiviral prodrug famciclovir and is formally designated as a United States Pharmacopeia (USP) impurity in famciclovir drug substance and finished pharmaceutical products [1]. Chemically identified as 2-(2-(2-acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, this compound differs structurally from famciclovir by the presence of an acetamido group at the 2-position of the purine ring rather than a free amino group [2]. Unlike famciclovir—which is designed for rapid and extensive first-pass deacetylation and oxidation to yield the active antiviral agent penciclovir—N-acetyl famciclovir is a metabolically stable entity that does not efficiently convert to penciclovir, rendering it biologically inactive as an antiviral agent [3]. Its primary procurement relevance lies in its role as a critical reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical manufacturing, as well as a chiral probe for investigating stereospecific prodrug activation pathways [4].

Why Penciclovir, Famciclovir, or Other Prodrug Intermediates Cannot Substitute for N-Acetyl Famciclovir


In-class antiviral prodrugs and their active metabolites cannot be substituted for N-acetyl famciclovir because they serve fundamentally distinct functional purposes. Famciclovir (the diacetyl 6-deoxy prodrug) is optimized for oral bioavailability and rapid metabolic conversion to penciclovir, achieving a systemic penciclovir bioavailability of 77 ± 8% following oral administration [1]. Penciclovir itself is the active antiviral agent with demonstrated in vitro activity against herpes simplex virus types 1 and 2 and varicella-zoster virus, but its oral bioavailability is extremely poor (<5%), necessitating the prodrug approach [2]. N-Acetyl famciclovir, by contrast, possesses an N-acetyl group on the purine 2-amino position that is not cleaved by the esterases or aldehyde oxidase responsible for famciclovir activation, meaning it fails to generate penciclovir and lacks antiviral activity [3]. This metabolic stability, while undesirable for therapeutic antiviral use, is precisely what makes N-acetyl famciclovir indispensable as a stable, non-interconverting reference standard for analytical quantitation and as a mechanistic probe for stereospecific deacetylation studies. Substituting famciclovir or penciclovir for N-acetyl famciclovir in these applications would invalidate analytical accuracy and obscure critical insights into prodrug activation stereochemistry [4].

N-Acetyl Famciclovir: Quantitative Evidence for Differentiated Selection


Structural and Metabolic Distinction from Famciclovir: N-Acetyl versus Diacetyl Ester Prodrug

N-Acetyl famciclovir differs fundamentally from famciclovir in its metabolic fate. Famciclovir undergoes rapid deacetylation of its O-acetyl ester groups to yield monoacetyl-6-deoxy-penciclovir, followed by oxidation to penciclovir, with little or no parent compound detected in plasma after oral administration [1]. In contrast, N-acetyl famciclovir bears an N-acetyl group on the 2-amino position of the purine ring, which is not a substrate for the esterases or aldehyde oxidase responsible for famciclovir activation. Harrell et al. demonstrated that famciclovir, penciclovir, and the 6-deoxy intermediate BRL 42359 showed no inhibition of cytochrome P450 3A-mediated testosterone 6β-hydroxylation in human liver microsomes, and that the oxidation of BRL 42359 to penciclovir occurs in cytosol—not microsomes—and is NADPH-independent, confirming that N-acetylated species are not processed by the same enzymatic machinery and thus do not yield active penciclovir [2].

Metabolism Prodrug Activation Drug Metabolism

Stereospecific Deacetylation: Chiral Intermediate Formation Distinguishes Prodrug Activation Pathways

During the conversion of famciclovir to penciclovir by human intestinal wall extract, hydrolysis of one acetyl ester group creates a chiral center, leading to the formation of (R)- and (S)-enantiomers of the monoacetylated intermediates. Vere Hodge et al. used isotopically chiral [4′-13C]famciclovir and 13C NMR spectroscopy to determine that the esterase(s) in human intestinal wall extract hydrolyzed the acetyl group preferentially from the pro-(S)-acetoxymethyl group of famciclovir [1]. The specificity of esterase action in forming monoacetyl-6-deoxy-penciclovir and monoacetyl-penciclovir was approximately 77% and 72%, respectively [1]. N-Acetyl famciclovir, bearing an N-acetyl rather than O-acetyl group, does not undergo this stereospecific hydrolysis and thus provides a structurally distinct, non-chiral reference point for mechanistic and analytical studies.

Stereochemistry Enzymatic Hydrolysis Chiral Metabolites

Regulatory Impurity Classification and Quantitative Specification Limits

N-Acetyl famciclovir is officially recognized as a USP impurity in famciclovir drug substance and finished dosage forms [1]. USP monographs and pharmaceutical manufacturer specifications establish a maximum acceptable limit for N-acetyl famciclovir of ≤0.10% in famciclovir active pharmaceutical ingredient . This specification places N-acetyl famciclovir among the critical process-related impurities that must be controlled and quantified in commercial famciclovir production. Other specified impurities include deoxychlorofamciclovir (≤0.20%) and N-7 isomer famciclovir (≤0.10%), with total unspecified impurities limited to ≤0.10% and total impurities ≤1.0% . The availability of pure N-acetyl famciclovir reference standard (>95% purity) enables accurate quantitation against this regulatory threshold .

Pharmaceutical Analysis Quality Control Impurity Profiling

Deuterated N-Acetyl Famciclovir as Internal Standard for Quantitative LC-MS/MS Bioanalysis

N-Acetyl famciclovir-d4, a deuterated isotopologue of N-acetyl famciclovir, serves as a stable isotope-labeled internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantitation of famciclovir-related impurities and metabolites in biological matrices . The incorporation of four deuterium atoms provides a mass shift of +4 Da relative to the unlabeled compound, enabling co-elution with the analyte of interest while permitting distinct detection in the mass spectrometer . This deuterated internal standard is essential for correcting matrix effects, ionization efficiency variability, and sample preparation recovery in pharmacokinetic and bioequivalence studies of famciclovir formulations . The availability of both unlabeled N-acetyl famciclovir (as a calibrator) and its deuterated analog (as an internal standard) enables fully validated bioanalytical methods that meet regulatory guidance for precision and accuracy [1].

Bioanalysis Mass Spectrometry Pharmacokinetics

N-Acetyl Famciclovir: Primary Research and Industrial Application Scenarios


Pharmaceutical Quality Control: USP Impurity Reference Standard for Famciclovir Batch Release Testing

Pharmaceutical manufacturers of famciclovir active pharmaceutical ingredient (API) and finished dosage forms require certified N-acetyl famciclovir reference standard to comply with USP monograph impurity specifications. The compound is used as an external calibration standard in HPLC-UV and LC-MS methods for quantifying the ≤0.10% N-acetyl famciclovir impurity limit in famciclovir drug substance [1]. This application is critical for batch release testing, stability studies, and regulatory submissions to agencies including the FDA and EMA. Without authentic N-acetyl famciclovir reference material, accurate quantitation of this specified impurity is impossible, potentially leading to non-compliant product release or regulatory action [1].

Bioanalytical Method Development: Internal Standard for LC-MS/MS Quantitation of Famciclovir Impurities and Metabolites

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories utilize N-acetyl famciclovir and its deuterated analog N-acetyl famciclovir-d4 for developing and validating quantitative LC-MS/MS methods to measure famciclovir-related impurities and metabolites in biological matrices . The deuterated compound serves as a stable isotope-labeled internal standard, correcting for matrix effects, ionization suppression, and sample preparation variability in pharmacokinetic, bioequivalence, and toxicokinetic studies of famciclovir formulations . This dual procurement of both labeled and unlabeled forms enables fully validated methods meeting FDA and EMA bioanalytical method validation guidance .

Mechanistic Prodrug Research: Chiral Probe for Stereospecific Esterase Activity Studies

Academic and pharmaceutical researchers investigating prodrug design and activation mechanisms employ N-acetyl famciclovir as a chiral probe to distinguish O-acetyl ester hydrolysis from N-acetyl stability. The demonstration that human intestinal esterases hydrolyze famciclovir O-acetyl groups with ~77% stereospecificity for the pro-(S)-acetoxymethyl group, while N-acetyl groups remain intact, provides a critical framework for understanding structure-activity relationships in acyclic nucleoside prodrug design [2]. N-Acetyl famciclovir enables controlled experiments to isolate the contribution of O-acetyl ester hydrolysis to overall prodrug activation efficiency and stereochemical outcomes [2].

Metabolic Pathway Elucidation: Reference Standard for In Vitro Metabolism Studies

Drug metabolism researchers use N-acetyl famciclovir as a reference standard to identify and characterize the N-acetylation pathway that competes with O-deacetylation during famciclovir metabolism. The demonstration that famciclovir activation proceeds via cytosolic aldehyde oxidase (not microsomal cytochrome P450) and that N-acetylated species are not substrates for this enzyme provides essential information for predicting drug-drug interaction liability and understanding inter-individual variability in prodrug activation [3]. Pure N-acetyl famciclovir enables definitive identification of this metabolic byproduct in in vitro hepatocyte and subcellular fraction incubations [3].

Technical Documentation Hub

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